Heliantriol B2

cytotoxicity leukemia apoptosis

Researchers targeting hematological malignancies often face limited activity among pentacyclic triterpenoids. Heliantriol B2 (CAS 61229-18-3) resolves this with validated cytotoxicity (NB4 IC50: 1.98 μM, K562 IC50: 3.52 μM), exceeding dequalinium. - Potency: Quantitative IC50 benchmarks for assay validation. - Migration inhibition: Concentration-dependent LNCaP cell migration suppression. - Synergy: Dequalinium cotreatment enhances apoptosis in NB4 cells. Supplied at ≥98% HPLC purity with full QC, enabling reproducible SAR and bioassay-guided fractionation studies.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS No. 61229-18-3
Cat. No. B1673040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliantriol B2
CAS61229-18-3
SynonymsHeliantriol B2
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO
InChIInChI=1S/C30H50O3/c1-18(2)19-10-15-30(17-31)24(33)16-29(7)20(25(19)30)8-9-22-27(5)13-12-23(32)26(3,4)21(27)11-14-28(22,29)6/h19-25,31-33H,1,8-17H2,2-7H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1
InChIKeyTWKNDDJHVQUEJF-NXUDHOIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Heliantriol B2 Cytotoxic Potency & Procurement


Heliantriol B2 is a lupane-type pentacyclic triterpenoid (C30H50O3, MW 458.7 g/mol) originally isolated from Helianthus annuus (sunflower) and later identified in Chuquiraga erinacea and edible chrysanthemum flowers [1]. Among triterpenoids evaluated for cytotoxic activity, Heliantriol B2 has demonstrated quantifiably higher potency than closely related pentacyclic triterpenes (calenduladiol, faradiol) and the reference antitumor agent dequalinium in leukemic cell lines, establishing its differentiated value for oncology-focused natural product research [2].

Heliantriol B2 Substitution Limitations


Pentacyclic triterpenoids sharing the C30H50O3 formula exhibit substantial functional divergence despite apparent structural similarity. Within the lupane series evaluated for acetylcholinesterase inhibition, calenduladiol (31.2% inhibition at 0.5 mM) markedly outperforms Heliantriol B2, whereas the latter demonstrates superior cytotoxicity against NB4 and K562 leukemic cells compared to both calenduladiol and faradiol . In prostate cancer cell migration assays, Heliantriol B2 inhibits LNCaP cell migration in a concentration-dependent manner, while the sulfated derivative calenduladiol-3β-monosulfate is active against PC-3 cells—revealing cell line-specific activity profiles that preclude simple analog substitution [1]. These divergent activity fingerprints across distinct biological targets confirm that Heliantriol B2 occupies a specific niche not adequately served by its closest structural congeners.

Heliantriol B2 Quantitative Differentiation Evidence


Superior Leukemic Cytotoxicity vs. Dequalinium

In a direct comparative cytotoxicity study of three pentacyclic triterpenes (calenduladiol, faradiol, and Heliantriol B2) against human leukemic cell lines, Heliantriol B2 demonstrated the highest cytotoxic activity and exceeded the potency of the clinically relevant reference compound dequalinium (DQA) [1].

cytotoxicity leukemia apoptosis natural product screening

Selective Migration Inhibition in LNCaP Cells

Among natural and semisynthetic lupane triterpenoids evaluated for antimetastatic activity, Heliantriol B2 specifically inhibited the migration of LNCaP androgen-sensitive prostate cancer cells in a concentration-dependent manner, whereas other compounds in the same study (e.g., calenduladiol-3β-monosulfate) were active against PC-3 androgen-independent cells [1].

prostate cancer anti-metastatic wound healing migration inhibition

Cytotoxicity and AChE Inhibition Divergence

In a bioactivity-guided fractionation study targeting acetylcholinesterase (AChE) inhibition, calenduladiol showed the highest activity among isolated pentacyclic triterpenes (31.2% inhibition at 0.5 mM), whereas Heliantriol B2, faradiol, and lupeol were also identified as active constituents but with unspecified AChE inhibition percentages . This functional divergence is notable given that Heliantriol B2 concurrently demonstrates superior cytotoxicity in leukemic models [1].

acetylcholinesterase inhibition bioactivity-guided fractionation triterpenoid selectivity

Apoptosis Synergy with Dequalinium

Cotreatment of NB4 acute promyelocytic leukemia cells with Heliantriol B2 and dequalinium (DQA) resulted in apoptosis levels significantly higher than those induced by either Heliantriol B2 or DQA alone, demonstrating that Heliantriol B2 potentiates DQA-mediated apoptosis [1]. In K562 chronic myelogenous leukemia cells, the cotreatment significantly increased necrosis over Heliantriol B2 alone, revealing cell type-dependent combinatorial effects [1].

drug combination synergy apoptosis enhancement leukemia

Heliantriol B2 Oncology Research Applications


Leukemia Cytotoxicity Screening & Lead Optimization

Heliantriol B2 is appropriate for research programs focused on identifying and characterizing cytotoxic natural products against hematological malignancies. Its demonstrated IC50 values of 1.98 ± 0.12 μM (NB4) and 3.52 ± 0.14 μM (K562) after 24 h treatment, exceeding the activity of the reference antitumor agent dequalinium, provide a quantitative benchmark for potency comparisons [1]. Researchers can employ Heliantriol B2 as a positive control or scaffold for semi-synthetic derivative development aimed at improving potency or selectivity against leukemic cell lines.

Anti-Metastatic Research in Androgen-Sensitive Prostate Cancer

Heliantriol B2 should be selected for studies investigating migration inhibition and anti-metastatic mechanisms specifically in androgen-sensitive prostate cancer. The compound's concentration-dependent inhibition of LNCaP cell migration distinguishes it from other lupane triterpenoids (e.g., calenduladiol-3β-monosulfate) that exhibit activity against androgen-independent PC-3 cells [2]. This cell line-specific activity profile supports its use in hypothesis-driven research exploring androgen receptor-related pathways in metastasis suppression.

Drug Combination and Apoptosis Potentiation Studies

Research programs evaluating combinatorial therapeutic strategies for leukemia should consider Heliantriol B2 based on evidence that cotreatment with dequalinium significantly enhances apoptosis in NB4 cells beyond levels achievable with either agent alone [3]. This potentiating effect, combined with the compound's induction of ROS overproduction in NB4 cells and slight decrease of mitochondrial transmembrane potential (Δψm), provides a mechanistic foundation for investigating Heliantriol B2 as an adjunctive agent in leukemia treatment regimens [3].

Bioactivity-Guided Fractionation & Triterpenoid Comparisons

Given its established isolation from Chuquiraga erinacea alongside calenduladiol, faradiol, and lupeol, Heliantriol B2 serves as a validated reference standard for bioactivity-guided fractionation of Asteraceae species targeting cytotoxic constituents . Its distinct activity profile—superior cytotoxicity to calenduladiol and faradiol in leukemic cells, yet lower AChE inhibition than calenduladiol—makes it an essential comparator for structure-activity relationship (SAR) studies examining how subtle structural variations among C30H50O3 pentacyclic triterpenoids translate to divergent biological activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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